Coumaphos

Description

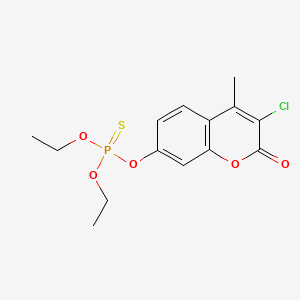

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-7-diethoxyphosphinothioyloxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNANOICGRISHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClO5PS | |

| Record name | COUMAPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMAPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020347 | |

| Record name | Coumaphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Coumaphos appears as slightly brownish crystals with a slight sulfurous odor. Used for the control of a wide variety of livestock insects including cattle grubs, lice, scabies, flies, and ticks; the common ectoparasites of sheep, goats, horse, swine, and poultry as well as for screwworms in all these animals. (EPA, 1998), Brownish crystals with a slight odor of sulfur; [CAMEO], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Slightly brownish crystals with a slight sulfurous odor. | |

| Record name | COUMAPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumaphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1684 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COUMAPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | COUMAPHOS (CO-RAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/136 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

68 °F at 1e-07 mmHg (NTP, 1992), 68 °F at 1x10-7 mmHg | |

| Record name | COUMAPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMAPHOS (CO-RAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/136 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

Not Applicable. Combustible solid. (USCG, 1999) | |

| Record name | COUMAPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 1.5 mg/L at 20 °C, Limited solubility in organic solvents, Somewhat soluble in acetone, chloroform, corn oil, At 20 °C, soluble in acetone (23.82 g/100 mL) and diethyl phthalate (21.50 g/100 mL); much less soluble in denatured alcohol and xylene (0.9 g/100 mL in each); only slightly soluble in octanol (0.13 g/100 mL), hexane (0.07 g/100 mL), and mineral spirits (0.09 g/100 mL), Solubility in water: none | |

| Record name | COUMAPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMAPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COUMAPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.31 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.474 g/cu cm, 1.47 g/cm³, 1.31 | |

| Record name | COUMAPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMAPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COUMAPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | COUMAPHOS (CO-RAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/136 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1e-07 mmHg at 68 °F (EPA, 1998), 0.0000001 [mmHg], 0.013 mPa /9.7X10-8 mm Hg/ at 20 °C, Vapor pressure at 20 °C: negligible, 1x10-7 at 68 °F | |

| Record name | COUMAPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumaphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1684 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COUMAPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COUMAPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | COUMAPHOS (CO-RAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/136 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless crystals | |

CAS No. |

56-72-4 | |

| Record name | COUMAPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumaphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumaphos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumaphos | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | coumophos | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | COUMAPHOS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumaphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumaphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMAPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L08SZ5Z5JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COUMAPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COUMAPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | COUMAPHOS (CO-RAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/136 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

196 °F (EPA, 1998), 95.2 °C, MP: 90-92 °C (technical coumaphos), 91 °C, 196 °F | |

| Record name | COUMAPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMAPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COUMAPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | COUMAPHOS (CO-RAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/136 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Coumaphos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of coumaphos as an acetylcholinesterase (AChE) inhibitor. This compound, an organothiophosphate insecticide, exerts its neurotoxic effects through the irreversible inhibition of AChE, a critical enzyme in the cholinergic nervous system. This document details the metabolic activation of this compound, the kinetics and molecular interactions governing AChE inhibition, and the subsequent physiological consequences. Experimental protocols for assessing AChE inhibition are also provided, along with a summary of key quantitative data.

Introduction to this compound and Acetylcholinesterase Inhibition

This compound is a non-systemic organothiophosphate insecticide and acaricide used primarily in veterinary medicine to control ectoparasites in livestock.[1] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE).[2] AChE is a serine hydrolase that catalyzes the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for the termination of nerve impulses.[3] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis, characterized by a range of symptoms including excessive salivation, lacrimation, muscle tremors, paralysis, and ultimately, respiratory failure.[4][5]

Metabolic Activation: The Conversion of this compound to Coroxon

This compound itself is a relatively weak inhibitor of AChE. Its toxicity is primarily due to its metabolic conversion to the oxygen analog, coroxon. This bioactivation is a critical step in the mechanism of action.

The metabolic activation of this compound to its potent anti-AChE metabolite, coroxon, is primarily mediated by cytochrome P450 (CYP) monooxygenases.[6] This enzymatic process involves an oxidative desulfuration, where the sulfur atom in the P=S bond of this compound is replaced by an oxygen atom, forming the P=O bond of coroxon. Concurrently, CYP enzymes can also catalyze the hydrolysis of the phosphate ester bond, leading to the formation of the non-toxic metabolite chlorferon (3-chloro-4-methyl-7-hydroxycoumarin).[6] The ratio of activation (to coroxon) versus detoxification (to chlorferon) can vary depending on the specific CYP isoforms involved.[6]

Molecular Mechanism of Acetylcholinesterase Inhibition

The inhibition of AChE by coroxon is a multi-step process that ultimately leads to an irreversibly inactivated enzyme.

Phosphorylation of the Active Site

The active site of AChE contains a catalytic triad of serine, histidine, and glutamate residues. Coroxon, the active metabolite of this compound, acts as a "suicide" substrate. The phosphorus atom of coroxon is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue (Ser203 in human AChE) in the enzyme's active site.[7] This results in the formation of a stable, covalent diethylphosphoryl-AChE conjugate and the release of the leaving group, 3-chloro-4-methyl-7-hydroxycoumarin (chlorferon).[6] The phosphorylated enzyme is catalytically inactive.

The "Aging" Process and Irreversible Inhibition

The initially formed phosphoryl-AChE conjugate can undergo a subsequent dealkylation reaction, a process termed "aging".[7][8] During aging, one of the ethyl groups attached to the phosphorus atom is cleaved off. This results in a negatively charged oxygen atom on the phosphorus, which can then form a stabilizing salt bridge with a protonated histidine residue in the active site.[9] This "aged" enzyme-inhibitor complex is highly stable and resistant to reactivation by nucleophilic agents such as oximes, which are the standard antidote for organophosphate poisoning.[9] The rate of aging is dependent on the specific organophosphate.[6]

Quantitative Data on AChE Inhibition

The potency of this compound and its active metabolite, coroxon, as AChE inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The kinetics of inhibition are described by the association rate constant (kon), the dissociation rate constant (koff), the phosphorylation rate constant (kp), and the aging rate constant (ka).

| Compound | Enzyme Source | Parameter | Value | Reference |

| This compound | Not specified | IC50 | 105 ng/mL | [10] |

| This compound Oxon | Honeybee Brain | IC50 | ~1 x 10-8 M | [11] |

| This compound Oxon | Rat Brain | IC50 | ~3 x 10-8 M | [11] |

Note: The available quantitative data for this compound and coroxon in the public literature is limited. The provided values are illustrative and may vary depending on the experimental conditions.

Experimental Protocols for AChE Inhibition Assays

The inhibition of AChE by this compound and its metabolites can be quantified using various in vitro assays. The following are outlines of commonly employed methods.

Ellman's Assay (Colorimetric Method)

This is the most common method for measuring AChE activity.

Principle: Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetic acid. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

General Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

ATCh iodide solution (14 mM in deionized water).

-

AChE solution (e.g., from electric eel or human erythrocytes) of known activity, diluted in phosphate buffer.

-

Test compound (this compound/coroxon) solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCh solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., every minute for 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12]

-

Amplex® Red Assay (Fluorometric Method)

This is a more sensitive, fluorescence-based assay.

Principle: AChE hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red reagent to generate the highly fluorescent product, resorufin. The fluorescence intensity is proportional to the AChE activity.

General Protocol:

-

Reagent Preparation:

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer).

-

Amplex® Red/HRP/choline oxidase working solution.

-

Acetylcholine solution.

-

AChE solution.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (in a 96-well black microplate):

-

Add the reaction buffer and test compound solution to each well.

-

Add the AChE solution.

-

Pre-incubate the plate.

-

Initiate the reaction by adding the Amplex® Red/HRP/choline oxidase/acetylcholine working solution.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) using a fluorescence microplate reader.

-

-

Data Analysis:

-

Similar to the Ellman's assay, calculate the percentage of inhibition and determine the IC50 value.[13]

-

Determination of Kinetic Constants

To determine the kinetic constants (Ki, kon, koff, ka), a more detailed experimental design is required, often involving measuring the rate of inhibition over time at different inhibitor concentrations.

General Workflow:

-

Determine the apparent first-order rate constant (kobs) of inhibition:

-

Incubate AChE with different concentrations of the inhibitor (coroxon) for various time intervals.

-

At each time point, measure the residual AChE activity using a standard assay (e.g., Ellman's).

-

Plot the natural logarithm of the percentage of remaining activity versus time. The slope of this line is -kobs.

-

-

Determine the inhibition and phosphorylation constants:

-

Plot kobs versus the inhibitor concentration.

-

For a simple irreversible inhibition model, this plot should be linear, and the slope is the second-order rate constant of inhibition (ki).

-

For a more complex model involving an initial reversible binding step, the data can be fitted to a hyperbolic equation to determine the maximal rate of inactivation (kp) and the dissociation constant of the initial reversible complex (KA).

-

-

Determine the aging rate constant (ka):

-

Inhibit AChE with a high concentration of the inhibitor for a short period to achieve near-complete inhibition.

-

Remove the excess inhibitor.

-

At various time points, attempt to reactivate the inhibited enzyme using a reactivating agent (e.g., pralidoxime, 2-PAM).

-

Measure the amount of reactivated enzyme. The rate of loss of reactivatability over time corresponds to the aging rate.[6]

-

Downstream Signaling Effects: Cholinergic Crisis

The inhibition of AChE by this compound (via coroxon) leads to an accumulation of acetylcholine at cholinergic synapses and neuromuscular junctions. This results in the overstimulation of both muscarinic and nicotinic acetylcholine receptors, leading to a state known as cholinergic crisis.[14][15]

Muscarinic Effects: Overstimulation of muscarinic receptors, primarily located on parasympathetic effector organs, leads to symptoms often remembered by the mnemonic "SLUDGE":

-

S alivation

-

L acrimation

-

U rination

-

D efecation

-

G astrointestinal distress

-

E mesis (vomiting)

Other muscarinic effects include bradycardia, hypotension, bronchospasm, and miosis (pupil constriction).[5]

Nicotinic Effects: Overstimulation of nicotinic receptors at the neuromuscular junction and autonomic ganglia results in:

-

Muscle fasciculations and twitching, followed by weakness and flaccid paralysis.

-

Tachycardia and hypertension (due to stimulation of sympathetic ganglia).

-

Central nervous system effects including anxiety, confusion, seizures, and coma.[15]

The most life-threatening consequence of cholinergic crisis is respiratory failure, which can result from a combination of bronchospasm, excessive bronchial secretions, and paralysis of the respiratory muscles.[5]

Conclusion

The mechanism of action of this compound as an acetylcholinesterase inhibitor is a multi-faceted process initiated by its metabolic activation to coroxon. The subsequent phosphorylation of the serine residue in the active site of AChE, followed by the aging of the enzyme-inhibitor complex, leads to a persistent and effectively irreversible inhibition of the enzyme. This disruption of cholinergic signaling results in a life-threatening cholinergic crisis. A thorough understanding of the kinetics and molecular interactions involved in this process is crucial for the development of more effective countermeasures and for assessing the risks associated with this compound exposure. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other organophosphate inhibitors.

References

- 1. Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. excelleratebio.com [excelleratebio.com]

- 4. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical reactivation and aging kinetics of organophosphorus-inhibited cholinesterases from two earthworm species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dynamic-biosensors.com [dynamic-biosensors.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Coumaphos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Coumaphos (CAS No: 56-72-4), an organothiophosphate insecticide and acaricide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and mechanistic pathways.

Core Chemical and Physical Properties

This compound is a non-volatile, fat-soluble phosphorothioate that functions as an ectoparasiticide.[1] It appears as colorless to slightly brownish crystals with a faint sulfurous odor.[2][3][4][5][6] The quantitative physicochemical properties of this compound are summarized in Table 1.

Table 1: Summary of Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Identifier | ||

| IUPAC Name | O-(3-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) O,O-diethyl phosphorothioate | [1] |

| CAS Number | 56-72-4 | [2][3][4] |

| Molecular Formula | C₁₄H₁₆ClO₅PS | [2][7][8] |

| Molecular Weight | 362.77 g/mol | [1][3][7] |

| Physical Properties | ||

| Physical State | Crystalline Solid | [3][7][9] |

| Color / Form | Colorless to tan/brownish crystals | [2][3][4][5] |

| Odor | Slight sulfurous odor | [2][3][4][5] |

| Melting Point | 90-97 °C | [3][4][9] |

| Boiling Point | Decomposes on heating | [4][10] |

| Density | 1.47 g/cm³ at 20°C | [2][4][10] |

| Vapor Pressure | 1.3 x 10⁻⁵ Pa (9.7 x 10⁻⁸ mmHg) at 20-25°C | [2][3][4] |

| Solubility | ||

| Water | 1.5 mg/L at 20°C | [2][3][4][11] |

| Acetone | 23.82 g/100 mL (238,200 mg/L) at 20°C | [2][11] |

| Chloroform | Soluble | [3][4] |

| Ethanol | Slightly soluble | [3][4] |

| DMSO | Slightly soluble | [4][6] |

| Methanol | Slightly soluble | [4][6] |

| n-Hexane | 0.07 g/100 mL at 20°C | [2] |

| Xylene | 0.9 g/100 mL at 20°C | [2] |

| Partition & Stability | ||

| Octanol-Water Partition Coefficient (log Kow) | 3.86 - 4.13 | [2][10][11] |

| Stability | Stable under normal conditions; hydrolyzes in strong alkali. | [2][4][5][6] |

| Hydrolysis DT₅₀ (pH 7.0) | 347 days | [4][6] |

| Hydrolysis DT₅₀ (pH 8.5) | 29 days | [4][6] |

Experimental Protocols

This section details the methodologies for determining key physicochemical and biological properties of this compound.

Determination of Water Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 and the "shake-flask" method, a standard procedure for determining the water solubility of substances with low solubility.[12]

-

Preparation : A supersaturated stock solution of this compound is prepared in deionized water. The solution is agitated vigorously in a flask at a constant temperature (e.g., 20 °C) for a preliminary period (e.g., 24 hours) to approach equilibrium.

-

Equilibration : The mixture is then gently agitated for an extended period (e.g., 24-48 hours) at the controlled temperature (37 ± 1 °C for biopharmaceutical relevance) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : The undissolved this compound is separated from the aqueous phase. This is achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a filter (e.g., 0.45 µm PTFE) that does not adsorb the test substance.[12]

-

Quantification : The concentration of this compound in the clear, filtered aqueous phase is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

-

Replicates : The experiment is performed in at least triplicate to ensure the reliability and reproducibility of the results. The final solubility is reported as the mean concentration.

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient (log Kow or log P) is a critical parameter for predicting environmental fate and bioaccumulation. The protocol is based on the OECD Guideline 107 (Shake-Flask Method).[14]

-

Pre-saturation : n-Octanol is saturated with water, and water is saturated with n-octanol by mixing the two phases and allowing them to separate before the experiment.

-

Partitioning : A known, low concentration of this compound is dissolved in either water or n-octanol. This solution is then mixed with a specific volume of the other pre-saturated solvent in a separatory funnel or vessel.

-

Equilibration : The vessel is shaken to facilitate the partitioning of this compound between the two phases until equilibrium is reached. The mixture is then allowed to stand undisturbed to ensure complete separation of the octanol and water layers.

-

Phase Separation and Analysis : The two phases are carefully separated. The concentration of this compound in each phase (Cₒ in octanol, Cw in water) is determined by a suitable analytical technique like HPLC or GC.[15]

-

Calculation : The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase (Kow = Cₒ / Cw). The result is typically expressed as its base-10 logarithm (log Kow).[14]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric assay based on the Ellman method to determine the inhibitory activity of this compound (or its active metabolite, coroxon) on AChE.[9][16]

-

Activation (if required) : this compound is a pro-insecticide and must be metabolically activated to its oxygen analog, coroxon, to effectively inhibit AChE.[3] For in vitro assays, this can be mimicked by chemical oxidation (e.g., using N-bromosuccinimide) or by using coroxon directly if available.[3]

-

Reagent Preparation :

-

Buffer : 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

Enzyme : A working solution of Acetylcholinesterase (e.g., from Electrophorus electricus) is prepared in the buffer.

-

Substrate : Acetylthiocholine iodide (ATChI) solution.

-

Chromogen : 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) solution.

-

Inhibitor : Serial dilutions of activated this compound (coroxon) are prepared.

-

-

Assay Procedure (in a 96-well plate) :

-

To each well, add buffer, DTNB solution, and the AChE enzyme solution.

-

Add the diluted inhibitor solution to the test wells and an equivalent volume of solvent (e.g., DMSO) to the control wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[16]

-

-

Reaction Initiation and Measurement :

-

Initiate the enzymatic reaction by adding the ATChI substrate to all wells.

-

The plate is immediately placed in a spectrophotometric plate reader. The absorbance is measured kinetically at 412 nm over several minutes. The rate of color change (yellow 5-thio-2-nitrobenzoate anion formation) is directly proportional to AChE activity.

-

-

Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration relative to the control (uninhibited) enzyme activity. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

This section provides mandatory visualizations for key mechanisms and processes related to this compound, rendered using the DOT language.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound itself is a poor inhibitor of acetylcholinesterase (AChE). It undergoes metabolic activation, primarily via cytochrome P450 enzymes, to its oxygen analog, coroxon (this compound-oxon).[10][17] This active metabolite is a potent, irreversible inhibitor of AChE. Coroxon mimics acetylcholine and binds to the active site of AChE, where it phosphorylates a critical serine hydroxyl group.[18][19] This covalent modification inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing neurotoxicity, paralysis, and ultimately death in target organisms.[18]

Caption: Mechanism of this compound toxicity via metabolic activation and AChE inhibition.

Experimental Workflow: In Vitro AChE Inhibition Assay

The following diagram illustrates the logical flow of an in vitro experiment to quantify the inhibitory potential of a test compound like this compound against the AChE enzyme.

Caption: Workflow for determining IC₅₀ of an AChE inhibitor using a colorimetric assay.

Experimental Workflow: Residue Analysis in a Biological Matrix

This diagram outlines a typical analytical workflow for the extraction and quantification of this compound residues from a complex biological sample, such as honey or animal tissue.

Caption: General workflow for the analysis of this compound residues in biological samples.

References

- 1. 119. This compound (FAO/PL:1968/M/9/1) [inchem.org]

- 2. mhlw.go.jp [mhlw.go.jp]

- 3. Detection of this compound in honey using a screening method based on an electrochemical acetylcholinesterase bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. Secure Verification [rimsi.imsi.bg.ac.rs]

- 9. benchchem.com [benchchem.com]

- 10. Reduced proinsecticide activation by cytochrome P450 confers this compound resistance in the major bee parasite Varroa destructor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. who.int [who.int]

- 13. agilent.com [agilent.com]

- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. scribd.com [scribd.com]

- 17. This compound | C14H16ClO5PS | CID 2871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Coumaphos and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Coumaphos, an organophosphate insecticide and acaricide. It details the preparation of key precursors and their subsequent condensation to form the final product and its derivatives. This document includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development in agrochemicals and veterinary medicine.

Core Synthesis Pathway of this compound

The most common and established synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 3-chloro-7-hydroxy-4-methylcoumarin (II) and O,O-diethyl phosphorochloridothioate (IV) . These intermediates are then coupled to yield this compound (V). A significant derivative, Potasan, can be synthesized by omitting the chlorination step of the coumarin intermediate.

Metabolic Fate of Coumaphos: A Comparative Analysis in Honeybees and Livestock

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coumaphos, an organophosphate insecticide and acaricide, has been extensively used in both apiculture for the control of Varroa mites and in livestock for managing ectoparasites. Its efficacy is intrinsically linked to its metabolic fate within the target and non-target organisms. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in honeybees (Apis mellifera) and various livestock species. It details the enzymatic processes involved in both activation and detoxification, summarizes quantitative data on residue levels, and provides detailed experimental protocols for the analysis of this compound and its metabolites. Furthermore, this guide utilizes Graphviz visualizations to illustrate key metabolic and regulatory pathways, offering a clear and comparative understanding of how these disparate species handle this xenobiotic.

Introduction

This compound (O,O-diethyl O-(3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate) is a non-systemic organophosphate insecticide. Like other phosphorothioates, its toxicity is primarily mediated through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. However, this compound itself is a pro-insecticide, requiring metabolic activation to its oxygen analog, this compound-oxon (coroxon), to become a potent AChE inhibitor. The balance between this activation and subsequent detoxification reactions determines the ultimate toxicity and persistence of this compound in an organism. Understanding these metabolic pathways is crucial for assessing its safety, developing more selective acaricides, and managing resistance. This guide will explore the metabolic fate of this compound in two distinct biological systems: the honeybee, a vital pollinator, and livestock, a cornerstone of global agriculture.

Metabolic Fate of this compound in Honeybees (Apis mellifera)

Honeybees exhibit a remarkable tolerance to this compound compared to other insect species, a phenomenon largely attributed to their unique metabolic capabilities. The primary enzymes involved in this compound metabolism in honeybees are the cytochrome P450 monooxygenases (P450s).

Key Metabolic Pathways

The metabolism of this compound in honeybees involves two main competing pathways:

-

Activation: The conversion of this compound to its more toxic oxygen analog, this compound-oxon. This desulfuration reaction is catalyzed by P450 enzymes.

-

Detoxification: Honeybees possess efficient detoxification mechanisms that can act on both the parent compound and its oxon metabolite. The key detoxification enzymes belong to the CYP9Q subfamily.[1][2] Specifically, CYP9Q1, CYP9Q2, and CYP9Q3 have been shown to metabolize this compound.[2] A significant detoxification step is the hydroxylation of this compound-oxon, a reaction catalyzed by CYP9Q2, which leads to less toxic metabolites that can be more readily excreted.[3][4]

Interestingly, unlike in many other organisms where the oxon form is significantly more toxic, honeybees show a higher tolerance to this compound-oxon than to the parent this compound.[5] This suggests that the detoxification of the oxon is particularly efficient. Honeybee queens have been observed to tolerate approximately three times more this compound and ten times more oxon than worker bees.[5]

Regulatory Pathways

The expression of detoxification genes in honeybees is not static and can be influenced by diet. A key dietary component, p-coumaric acid, which is found in pollen and honey, has been shown to up-regulate the expression of detoxification genes, including those from the CYP9 family.[3][6] This dietary-induced enhancement of metabolic capacity can increase the rate of this compound metabolism in the midgut by approximately 60%, thereby improving the bee's tolerance to exposure.[3][7]

Furthermore, the gut microbiome of the honeybee plays a role in modulating the host's detoxification capabilities. Exposure to certain pesticides can alter the composition of the gut microbiota, which in turn can influence the expression of P450 genes in the digestive tract.[1][5][8][9]

Metabolic Fate of this compound in Livestock

The metabolism of this compound has been extensively studied in various livestock species, including cattle, goats, sheep, and hens. The primary routes of administration are dermal (sprays, dips, pour-ons) and oral.

Key Metabolic Pathways

Following absorption, this compound undergoes a series of biotransformations primarily in the liver. The metabolic pathway is similar across different livestock species and involves the following key steps:

-

Activation: A portion of the this compound is activated via oxidative desulfuration by P450 enzymes to form this compound-oxon.

-

Hydrolysis: The primary detoxification pathway involves the hydrolytic cleavage of the phosphate ester bond. This results in two main types of metabolites:

-

Dechlorination: A minor metabolic pathway involves the dechlorination of this compound to produce Potasan®.[10]

The major metabolites, chlorferron and the dialkyl phosphates, are relatively polar and are readily excreted, primarily in the urine.[10] Unmetabolized this compound and its oxygen analog can be found in the feces.[10]

Quantitative Data on this compound and its Metabolites

The following tables summarize the quantitative data on this compound and its metabolites found in honeybees and livestock from various studies.

Table 1: this compound Residues in Honeybee Hive Matrices

| Matrix | Residue Level (ng/g) | Study Conditions | Reference |

| Bee Bread | 192.55 - 246.66 (mean) | Field study with strip application or contaminated wax | [11][12] |

| Honey | 1.93 - 1.98 (mean) | Field study with strip application or contaminated wax | [11][12] |

| Larvae | 51.93 - 383.42 | Exposure to contaminated wax (10 mg/kg) | [11][12] |

| Prepupae | 42.20 - 58.54 | Exposure to contaminated wax (10 mg/kg) | [11][12] |

| Pupae | 18.35 - 26.24 | Exposure to contaminated wax (10 mg/kg) | [11][12] |

| Beeswax | up to 35,100 | After two treatments with CheckMite® strips | [13] |

Table 2: this compound Residues in Livestock Tissues and Products

| Species | Matrix | Application | Residue Level (ppm) | Time After Treatment | Reference |

| Cattle | Fat | 0.5% spray | 0.50 (max) | Within 1 week | [10] |

| Cattle | Fat | 5% dust bag (daily) | 0.2 - 0.8 | - | [5] |

| Cattle | Meat | 0.5% spray | 0.12 - 0.80 | 0 - 3 days | [5] |

| Cattle | Milk | 0.050% spray | 0.028 - 0.051 | 5 hours | [5] |

| Cattle | Milk | 144 ppm in feed | <0.002 | 7 days | [5] |

| Sheep | Fat | 0.25% spray (6 applications) | 1.7 | 8 days | [5] |

| Sheep | Fat | 0.25% spray (6 applications) | 0.1 | 29 days | [5] |

| Poultry | Meat | 0.5% dust | 0.05 - 0.60 | - | [5] |

| Poultry | Eggs | 0.5% dust | 0.020 - 0.058 | - | [5] |

Table 3: Kinetic Parameters of Honeybee CYP9Q Enzymes with this compound

| Enzyme | Activity (pmol substrate/pmol P450/min) | Reference |

| CYP9Q1 | 0.96 | [2] |

| CYP9Q2 | 2.21 | [2] |

| CYP9Q3 | 1.89 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound and its metabolites.

Analysis of this compound Residues in Honeybees using a Modified QuEChERS and LC-MS/MS

This protocol is adapted from methods described for pesticide residue analysis in bees.[14][15][16][17]

1. Sample Homogenization:

-

Freeze-dry honeybee samples (whole bees, larvae, etc.) and homogenize to a fine powder.

2. Extraction:

-

Weigh 1 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile, 10 mL of water, and 3 mL of n-hexane (to help remove lipids and wax).[14]

-

Add an internal standard solution.

-

Add a pre-packaged QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

-

Immediately shake vigorously for 1 minute to prevent salt agglomeration.

-

Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents. For bee matrices, a combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove lipids is common, along with magnesium sulfate to remove excess water.

-

Vortex for 30 seconds to 1 minute.

-

Centrifuge at high speed for 5 minutes.

4. LC-MS/MS Analysis:

-

Take an aliquot of the final cleaned extract, dilute with mobile phase, and transfer to an autosampler vial.

-

LC Parameters (Example):

-

MS/MS Parameters (Example):

Analysis of Chlorferron in Livestock Urine using HPLC-FLD

This protocol describes the determination of the major this compound metabolite, chlorferron, in urine samples.

1. Enzymatic Hydrolysis:

-

To deconjugate glucuronidated metabolites, buffer a known volume of urine to pH 5.0 with an acetate buffer.

-

Add β-glucuronidase enzyme solution.

-

Incubate the mixture (e.g., for 3 hours at 65°C) to allow for complete hydrolysis.[21]

2. Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

-

Sample Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with water or a weak organic solvent solution to remove polar interferences while retaining chlorferron.

-

Elution: Elute the chlorferron from the cartridge using a small volume of an appropriate solvent, such as acidic methanol.[21][22]

3. HPLC with Fluorescence Detection (HPLC-FLD):

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of mobile phase.

-

HPLC Parameters (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

-

Fluorescence Detection: Set the excitation and emission wavelengths appropriate for chlorferron (e.g., Ex: 340 nm, Em: 400 nm).

-

Heterologous Expression and Assay of Honeybee P450 Enzymes

This protocol provides a general workflow for producing and testing the activity of honeybee CYP9Q enzymes.[23][24][25][26][27]

1. Heterologous Expression:

-

The cDNA for the target P450 (e.g., CYP9Q2) is cloned into an expression vector suitable for an insect cell line (e.g., Sf9 or High-5 cells) using a baculovirus expression system.

-

The P450 is co-expressed with NADPH-cytochrome P450 reductase (CPR) from honeybees to ensure functional enzyme activity.

-

Insect cells are cultured and infected with the recombinant baculovirus.

-

After a suitable incubation period, the cells are harvested, and microsomes containing the expressed enzymes are prepared by differential centrifugation.

2. Enzyme Activity Assay (this compound Depletion):

-

Incubate the microsomal preparation containing the recombinant P450/CPR with a known concentration of this compound in a buffered solution.

-

The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by adding a quenching solvent like acetonitrile.

-

The mixture is centrifuged, and the supernatant is analyzed by HPLC or LC-MS/MS to quantify the remaining this compound.

-

The rate of metabolism is calculated based on the decrease in the this compound concentration over time.

Conclusion

The metabolic fate of this compound is markedly different in honeybees and livestock, reflecting their distinct evolutionary adaptations and physiological systems. In honeybees, a sophisticated and inducible P450-mediated detoxification system, particularly the CYP9Q family, plays a pivotal role in their tolerance, efficiently metabolizing both this compound and its activated oxon form. Dietary components like p-coumaric acid can further enhance this defensive capability. In contrast, livestock primarily rely on rapid hydrolysis and subsequent urinary excretion of polar metabolites like chlorferron and dialkyl phosphates for detoxification.

The quantitative data reveal that while this compound residues can be detected in both hive products and livestock tissues, they are generally transient. However, the lipophilic nature of this compound can lead to its accumulation in beeswax, posing a potential route of chronic exposure for bee larvae. The detailed experimental protocols provided herein offer a standardized framework for the accurate quantification of these residues and for further research into the enzymatic mechanisms of this compound metabolism. This comprehensive understanding is essential for the continued safe use of this compound in agriculture and for the development of next-generation pest control agents with improved selectivity and environmental profiles.

References

- 1. Endogenous Honeybee Gut Microbiota Metabolize the Pesticide Clothianidin [mdpi.com]

- 2. CYP9Q-mediated detoxification of acaricides in the honey bee (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Unveiling Molecular Mechanisms Mediating this compound Tolerance in Western Honey Bees (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Honey Bee Gut Microbiome Is Altered by In-Hive Pesticide Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Honey constituents up-regulate detoxification and immunity genes in the western honey bee Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. 119. This compound (FAO/PL:1968/M/9/1) [inchem.org]

- 11. This compound residue transfer to honey bee brood (Apis mellifera) in realistic scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digital.csic.es [digital.csic.es]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Pesticide Residues in Honeybees using Modified QUEChERS Sample Work-Up and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ntk-kemi.com [ntk-kemi.com]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Heterologous expression of insect P450 enzymes that metabolize xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Insect P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Coumaphos in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumaphos is a non-systemic organophosphate insecticide and acaricide used to control a variety of ectoparasites on livestock.[1] As with other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in both target and non-target organisms.[1] This guide provides a comprehensive overview of the toxicological profile of this compound in non-target organisms, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute toxicity of this compound to a range of non-target organisms. The data is presented as LD50 (median lethal dose) for terrestrial animals and LC50 (median lethal concentration) for aquatic organisms.

Table 1: Acute Oral and Dermal Toxicity of this compound in Mammals

| Species | Route | LD50 (mg/kg) | Reference(s) |

| Rat (female) | Oral | 16 - 41 | [1] |

| Rat (male) | Oral | 41 | [1] |

| Mouse | Oral | 28 - 55 | [1] |

| Guinea Pig | Oral | 58 | [1] |

| Rabbit | Oral | 80 | [1] |

| Rat | Dermal | 860 | [1] |

| Rabbit | Dermal | 500 - 2400 | [1] |

Table 2: Acute Toxicity of this compound in Avian Species

| Species | Route | LD50 (mg/kg) | Reference(s) |

| Wild Birds | Oral | 3 | [1] |

| Mallard Duck | Oral | 29.4 | [1] |

| Pheasant | Oral | 7.94 | [1] |

| Chicken | Oral | 14 | [1] |

Table 3: Acute Toxicity of this compound in Aquatic Organisms

| Species | Exposure Duration | LC50 (mg/L) | Reference(s) |

| Rainbow Trout | 96-hour | 5.9 | [1] |

| Bluegill Sunfish | 96-hour | 5 | [1] |

| Channel Catfish | 96-hour | 0.8 | [1] |

| Largemouth Bass | 96-hour | 1.1 | [1] |

| Walleye | 96-hour | 0.8 | [1] |

| Freshwater Invertebrates (Amphipods) | 96-hour | 0.00015 | [1] |

Table 4: Acute Toxicity of this compound to Honey Bees (Apis mellifera)

| Route | LD50 (µ g/bee ) | Reference(s) |

| Contact | Not specified in provided results | |

| Oral | Not specified in provided results |

Experimental Protocols

The toxicological data presented above are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of data.

Acute Oral Toxicity Testing (Mammals) - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of each step determines the dose for the next step. The objective is to identify a dose that causes mortality or evident toxicity.

-

Test Animals: Typically, rats are used. Animals are young, healthy, and of a specific weight range. They are acclimated to laboratory conditions before the test.

-

Procedure:

-

Animals are fasted overnight before dosing.

-

The test substance is administered orally by gavage in a single dose. A vehicle (e.g., water, corn oil) may be used to dissolve or suspend the substance.

-

A group of three animals is used for each step.

-

Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

-

Body weights are recorded weekly.

-

At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.

-

-

Endpoint: The LD50 is estimated based on the dose levels at which mortality occurs.

Aquatic Toxicity Testing (Fish) - OECD 203 (Fish, Acute Toxicity Test)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

-

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

-

Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebra fish (Danio rerio).

-

Procedure:

-

A range of concentrations of the test substance is prepared in water. A control group (no test substance) is also included.

-

Fish are randomly allocated to the different test concentrations.

-

The fish are exposed for 96 hours.

-

Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters (e.g., pH, dissolved oxygen, temperature) are monitored throughout the test.

-

-

Endpoint: The LC50 value and its 95% confidence limits are calculated at the end of the 96-hour exposure.

Aquatic Invertebrate Acute Immobilisation Test - OECD 202 (Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of substances to aquatic invertebrates, typically Daphnia magna.

-

Principle: Young daphnids are exposed to the test substance for 48 hours, and their immobilization is observed.

-

Test Organism: Daphnia magna neonates (less than 24 hours old).

-

Procedure:

-

A series of test concentrations are prepared in a suitable medium.

-

Daphnids are exposed to these concentrations in a static system.

-

The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.

-

-

Endpoint: The EC50 (median effective concentration) for immobilization is calculated at 48 hours.